molecular formula C20H19N9O B2746652 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1795479-49-0

3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2746652
CAS No.: 1795479-49-0
M. Wt: 401.434
InChI Key: PBJFIEUHNCLXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic molecule that features multiple heterocyclic rings, including triazole, pyridazine, piperazine, and pyrazole. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of individual heterocyclic intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:

    Formation of Triazole and Pyrazole Rings: These rings can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Pyridazine Synthesis: Pyridazine rings are often formed via condensation reactions involving hydrazine and dicarbonyl compounds.

    Piperazine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center on the pyridazine or triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms makes the compound susceptible to oxidation, potentially forming N-oxides.

    Reduction: Reduction reactions can target the nitrogen-containing rings, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

The compound 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound’s heterocyclic rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole and pyrazole rings are known to interact with kinases and other enzymes involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[3-(1H-pyrazol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine lies in its combination of multiple heterocyclic rings, which can provide a diverse range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(13-16)28-8-2-7-22-28)27-11-9-26(10-12-27)18-5-6-19(25-24-18)29-15-21-14-23-29/h1-8,13-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJFIEUHNCLXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.